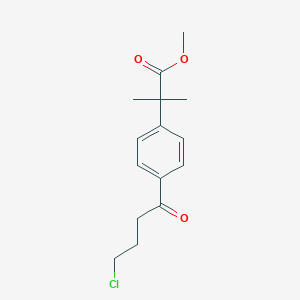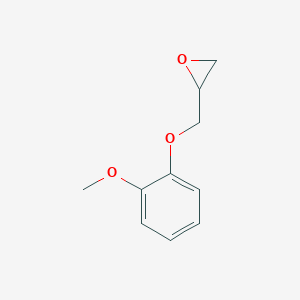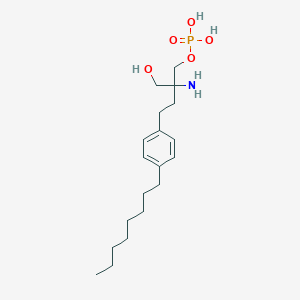
N2-Fenoxiacetil Guanina
Descripción general
Descripción
Synthesis Analysis
The synthesis of N2-substituted guanine derivatives can be accomplished through various chemical routes. An improved synthesis method for N2-alkylated guanines, starting from N2-Boc-protected 2-amino-6-chloropurine, has been developed. This method involves treatment with Boc2O, followed by N2-alkylation with alkyl halides, and subsequent hydrolysis, offering advantages in reaction steps, simplicity, and yields (Hao-ting Zhu et al., 2019).
Molecular Structure Analysis
The molecular structure and interactions of guanine derivatives, including those substituted at the N2 position, can significantly affect their chemical behavior and properties. A comprehensive computational study has been performed on the stable monohydrates of various guanine tautomers, revealing insights into their structural characteristics and interactions with water molecules (O. Shishkin et al., 2002).
Chemical Reactions and Properties
N2-Substituted guanines engage in various chemical reactions, reflecting their unique chemical properties. The reactivity and potential applications of these compounds are influenced by the nature of the substituent at the N2 position. For instance, the synthesis and characterization of diorganotin(IV) derivatives of guanine highlight the potential for forming complexes with metals, indicating their versatility in chemical reactions (M. Nath et al., 2009).
Aplicaciones Científicas De Investigación
Disrupción del bolsillo de unión al ligando del interruptor de ribosa de guanina
“N2-Fenoxiacetil Guanina” se ha encontrado que interrumpe significativamente el bolsillo de unión al ligando del interruptor de ribosa de guanina . Esta interrupción abre un nuevo espacio químico significativo de modificaciones de guanina en la búsqueda de agentes antimicrobianos que se dirijan a los interruptores de ribosa de purina .
Unión de alta afinidad
Se ha observado que el compuesto tiene una unión de alta afinidad con el interruptor de ribosa de guanina . Esta unión de alta afinidad es significativa ya que puede usarse potencialmente en el desarrollo de terapias dirigidas al ARN .
Modulación de la terminación transcripcional
“this compound” se ha encontrado que modula la terminación transcripcional con la misma eficiencia que la guanina . Esta propiedad puede aprovecharse en el desarrollo de nuevas estrategias terapéuticas .
Exploración del espacio químico
El compuesto permite la exploración de un nuevo espacio químico de modificaciones de guanina . Esto puede conducir potencialmente al descubrimiento de nuevos compuestos con potencial terapéutico .
Funcionalización selectiva de guanina en oligonucleótidos
“this compound” se ha utilizado para funcionalizar selectivamente la N2-amina de la guanosina y el monofosfato de 2'-desoxiguanosina (GMP / dGMP) . Este método modifica específicamente la guanina en los oligonucleótidos de ADN y ARN, mientras que deja las otras bases nitrogenadas sin afectar
Mecanismo De Acción
Target of Action
The primary targets of N2-Phenoxyacetyl Guanine are guanine in DNA and RNA oligonucleotides . The compound specifically modifies guanine, leaving the other nucleobases unaffected . It also binds the riboswitch with affinities that rival guanine .
Mode of Action
N2-Phenoxyacetyl Guanine interacts with its targets through a process known as reductive amination . This method selectively functionalizes the N2-amine of guanosine and 2′-deoxyguanosine monophosphate (GMP/dGMP) . Surprisingly, C2-modified guanines such as N2-acetylguanine completely disrupt a key Watson–Crick pairing interaction between the ligand and RNA .
Biochemical Pathways
The compound’s action affects the biochemical pathways involved in the functionalization of nucleic acids. It incorporates a reactive handle chemoselectively into nucleic acids for further functionalization and downstream applications . This has wide applicability as mechanistic probes in chemical biology .
Pharmacokinetics
The compound’s ability to specifically modify guanine in dna and rna oligonucleotides suggests that it may have unique adme (absorption, distribution, metabolism, and excretion) properties that impact its bioavailability .
Result of Action
The result of N2-Phenoxyacetyl Guanine’s action is the disruption of a key Watson–Crick pairing interaction between the ligand and RNA . This disruption can effectively regulate transcriptional termination .
Action Environment
The action environment of N2-Phenoxyacetyl Guanine is likely to be within the cellular environment where DNA and RNA oligonucleotides are present
Safety and Hazards
Direcciones Futuras
The C2 position of guanine, where “N2-Phenoxyacetyl Guanine” is modified, is suggested as the most promising site for further medicinal chemistry efforts to find a compound that targets purine riboswitches . These compounds open up a significant new chemical space of guanine modifications in the search for antimicrobial agents that target purine riboswitches .
Propiedades
IUPAC Name |
N-(6-oxo-1,7-dihydropurin-2-yl)-2-phenoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3/c19-9(6-21-8-4-2-1-3-5-8)16-13-17-11-10(12(20)18-13)14-7-15-11/h1-5,7H,6H2,(H3,14,15,16,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZMETBWWUIXNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C(=O)N2)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449365 | |
| Record name | N-(6-Oxo-6,7-dihydro-3H-purin-2-yl)-2-phenoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144782-23-0 | |
| Record name | N-(6-Oxo-6,7-dihydro-3H-purin-2-yl)-2-phenoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide](/img/structure/B23631.png)



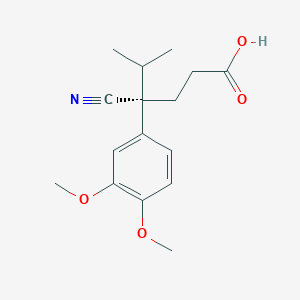



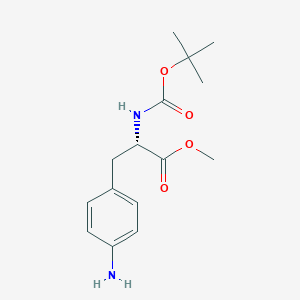
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B23667.png)
![2-Methyl-2-[[(1,2,2,2-tetrachloroethoxy)carbonyl]oxy]propanoic Acid Methyl Ester](/img/structure/B23668.png)
